N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

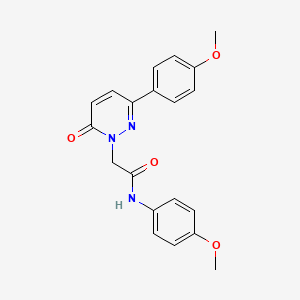

N-(4-Methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-methoxyphenyl group at position 2. The acetamide side chain is further functionalized with a second 4-methoxyphenyl group (Figure 1). This dual methoxy substitution likely enhances electron-donating properties, influencing both solubility and biological interactions.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-16-7-3-14(4-8-16)18-11-12-20(25)23(22-18)13-19(24)21-15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPGDOLTMZZRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 4-methoxyphenylacetic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of dihydropyridazinone derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. Studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study on related pyridazine compounds showed promising results against breast cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies highlight the importance of the methoxy groups in enhancing biological activity .

Enzyme Inhibition

This compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to inhibit certain kinases could have implications for the treatment of metabolic disorders and cancers .

Neuroprotective Effects

Recent studies have suggested that this compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. Such effects are critical for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

Case Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridazine, including this compound, and tested their efficacy against MCF-7 breast cancer cells. The results showed that modifications to the methoxy groups significantly enhanced cytotoxicity, indicating a clear structure-activity relationship .

Case Study on Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The study found that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone-acetamide hybrids are a versatile scaffold in medicinal chemistry. Key structural variations include:

*Molecular weight inferred from structurally similar compound in .

Key Observations :

- Methoxy vs.

- Core Heterocycle Variations: Pyridazinone (target) vs. quinazoline () or thiazole () cores influence target selectivity. Quinazoline derivatives exhibit kinase inhibition, while pyridazinones are explored for anticancer and anti-inflammatory applications .

Pharmacological Activity

While direct data for the target compound are unavailable, insights can be drawn from analogs:

- Anticancer Activity: Compound 38 (), featuring a quinazoline-sulfonyl acetamide, showed IC₅₀ values <10 µM against HCT-1 and MCF-7 cells. The target compound’s pyridazinone core and methoxy groups may similarly inhibit cancer cell proliferation via topoisomerase or kinase modulation .

- Anti-inflammatory Potential: Thiazole-piperazine hybrids () demonstrated MMP inhibition (IC₅₀ ~0.8–1.2 µM). The target compound’s acetamide linker and aromatic groups may facilitate interactions with inflammatory enzymes .

Physicochemical Properties

Biological Activity

N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

- Molecular Formula : C20H19N3O4

- Molecular Weight : 365.38 g/mol

- CAS Number : 923076-30-6

Anticancer Properties

The compound has been evaluated for its anticancer activity using various in vitro assays. Notably, it has been subjected to the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) screening protocol against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Table 1: Summary of Anticancer Activity

| Cancer Type | Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|---|

| Leukemia | K-562 | 10 | Sensitive |

| Colon Cancer | HCT-15 | 10 | Sensitive |

| Melanoma | SK-MEL-5 | 10 | Sensitive |

| Breast Cancer | MCF-7 | >10 | Resistant |

| Lung Cancer | A549 | >10 | Resistant |

The results indicated that the compound exhibited low cytotoxicity effects on cell lines of leukemia and colon cancer while showing resistance in breast and lung cancer cell lines .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. Studies suggest that this compound may act as a selective inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer growth.

Case Studies

- In Vitro Studies : A study conducted by Matiadis et al. (2022) demonstrated that this compound showed significant activity against leukemia cell lines with an IC50 value of around 10 µM. The study emphasized the compound's potential as a lead for developing new anticancer agents .

- In Vivo Models : In xenograft models using SKM-1 cells, oral administration of related compounds showed promising antitumor effects, suggesting that modifications to the original structure could enhance efficacy and bioavailability .

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. For example:

- Step 1 : Chlorination or methoxylation of 4-methoxyaniline to generate intermediates like 3-chloro-4-methoxyaniline .

- Step 2 : Reaction with chloroacetyl chloride to form an acetamide intermediate .

- Step 3 : Coupling with a pyridazinone derivative under reflux conditions (e.g., ethanol, 80°C) using catalysts like HCl or H₂SO₄ .

- Optimization : Control solvent polarity (ethanol or acetic acid), temperature (60–100°C), and reaction time (6–24 hours) to improve yield (>70%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyridazinone carbonyl (δ ~165–170 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Q. What are the known biological activities of this compound, and which assays are used to evaluate them?

- Methodological Answer :

- Anti-Tumor Activity : Assess via MTT assays (e.g., ovarian cancer cell lines) at IC₅₀ values of 10–50 µM .

- Anti-Inflammatory Effects : Measure inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase 4 (PDE4) via enzymatic assays .

- Anticonvulsant Potential : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents .

- Antimicrobial Screening : Employ disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., A2780 for ovarian cancer) and assay protocols (e.g., ATP-based viability vs. apoptosis markers) .

- Purity Verification : Use HPLC (>95% purity) to exclude confounding effects from synthetic byproducts .

- Structural Analog Comparison : Test derivatives (e.g., morpholine vs. chlorophenyl substitutions) to isolate activity-contributing groups .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .

Q. How can computational modeling predict the compound's interactions with biological targets like PDE4?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to PDE4’s active site (PDB ID: 1XOM). Focus on hydrogen bonds with pyridazinone carbonyl and methoxyphenyl π-π stacking .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values .

Q. What approaches are used to establish structure-activity relationships (SAR) for pyridazinone derivatives?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with chloro, morpholine, or furan groups) .

- Biological Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify critical moieties .

- 3D Pharmacophore Modeling : Map electrostatic/hydrophobic features using MOE or Phase to guide design .

Q. How can low solubility or bioavailability in preclinical studies be addressed?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance intestinal absorption .

- Formulation Optimization : Use nanoemulsions or liposomes to improve aqueous solubility .

- Structural Tweaks : Incorporate hydrophilic groups (e.g., morpholine) without compromising target affinity .

Q. What are the stability profiles under various conditions, and how are degradation products analyzed?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- HPLC-MS/MS : Monitor degradation peaks and identify products (e.g., hydrolyzed acetamide or oxidized pyridazinone) .

- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.